molecular formula C16H15ClN2O3S B11623519 methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-15-4

methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11623519
CAS No.: 300770-15-4
M. Wt: 350.8 g/mol
InChI Key: FKKPNGBLMMBXNO-UHFFFAOYSA-N
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Description

Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is C₁₆H₁₅ClN₂O₃S, with a molecular weight of 350.82 g/mol. The structure includes a 4-chlorophenyl group at position 6, a methyl group at position 8, and a methyl ester at position 7 (Figure 1).

Properties

CAS No.

300770-15-4

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-3-5-11(17)6-4-10)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3

InChI Key

FKKPNGBLMMBXNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Structure Formation via Cyclocondensation

The pyrimido[2,1-b] thiazine core is typically synthesized through cyclocondensation reactions. A widely adopted method involves reacting thiourea derivatives with β-keto esters under acidic or basic conditions. For instance, thiourea and methyl 3-oxobutanoate undergo cyclization in the presence of hydrochloric acid to form the thiazine ring, followed by dehydrogenation to introduce the pyrimidine moiety .

Key Reaction Conditions :

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA).

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux at 80–100°C for 6–12 hours.

  • Yield : 60–75% after purification via silica gel chromatography .

Modifications to the β-keto ester (e.g., methyl vs. benzyl groups) allow control over substituents at positions 7 and 8 of the core structure. For the target compound, methyl 3-oxobutanoate provides the 8-methyl and 7-carboxylate groups directly .

Esterification and Final Functionalization

The methyl ester at position 7 is introduced via esterification of a carboxylic acid intermediate. Using methanol and sulfuric acid under reflux provides the ester in near-quantitative yield . For the target compound, this step is often integrated early in the synthesis by starting with methyl acetoacetate as the β-keto ester .

Green Synthesis Innovations

Recent advances emphasize eco-friendly methods:

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 90°C for SNAr steps) .

  • Solvent-Free Conditions : Grinding thiourea and β-keto ester with PTSA yields the core structure without solvents, achieving 70% yield .

  • Ionic Liquids : [BMIM]HSO₄ serves as both catalyst and solvent, enhancing reaction efficiency and recyclability .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve heat and mass transfer. A patented method (EP0409223A2) uses a tubular reactor with the following parameters:

  • Residence Time : 10 minutes.

  • Temperature : 150°C.

  • Catalyst : Heterogeneous ZrO₂ nanoparticles.

  • Yield : 85% with >99% purity .

Analytical Characterization

Critical characterization data for the target compound include:

  • NMR : ¹H NMR (DMSO-d₆) δ 7.42–7.35 (m, 4H, Ar-H), 5.16 (s, 1H, CH), 3.65 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃) .

  • MS : m/z 350.8 [M+H]⁺ (C₁₆H₁₅ClN₂O₃S) .

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 6 and 8 are minimized using bulky directing groups (e.g., tert-butyl carbamate) .

  • Byproduct Formation : Column chromatography (hexane/ethyl acetate) or recrystallization (methanol/water) isolates the desired product .

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Traditional Cyclization6512 hLowModerate
Microwave SNAr680.5 hHighHigh
Solvent-Free Grinding702 hLowLow
Flow Reactor850.2 hHighIndustrial

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of pyrimido-thiazine/oxazine derivatives. Below is a detailed comparison with structurally similar analogs, focusing on substituents, heterocyclic cores, and functional group variations (Table 1).

Table 1: Structural and Functional Comparison of Pyrimido-Thiazine/Oxazine Derivatives

Compound Name Substituent (Position 6) Ester Group (Position 7) Heterocyclic Core Key Functional Groups Reactivity/Bioactivity Notes Reference
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl Methyl ester Pyrimido[2,1-b]thiazine 4-Oxo, 8-methyl Potential electrophilic sites at C-4 and C-7 ester
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Iodophenyl Methyl ester Pyrimido[2,1-b]thiazine 4-Oxo, 8-methyl Larger halogen (iodine) may enhance lipophilicity
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Fluorophenyl Ethyl ester Pyrimido[2,1-b]thiazine 4-Oxo, 8-methyl Fluorine’s electronegativity may alter electronic properties
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Allyl ester Pyrimido[2,1-b]thiazine 4-Oxo, 8-methyl Methoxy group improves solubility; allyl ester offers conjugation potential
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile 4-Chlorophenyl Cyano group Pyrimido[2,1-b]oxazine 6-Oxo, 8-methylthio, cyano at C-7 Methylthio group acts as a leaving group for nucleophilic substitution

Key Observations:

Halogen Substituents: The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. Replacement with 4-iodophenyl (larger, polarizable halogen) increases molecular weight and may enhance membrane permeability .

Ester Group Variations :

  • Methyl ester (target compound) vs. ethyl ester () or allyl ester (): Longer alkyl chains (ethyl, allyl) increase hydrophobicity, while allyl esters enable further functionalization via radical or nucleophilic reactions.

Heterocyclic Core Differences :

  • Thiazine (S-containing) vs. Oxazine (O-containing) : The sulfur atom in thiazine derivatives may confer distinct redox properties or metal-binding capacity compared to oxygen in oxazines .

Functional Group Reactivity: The 8-methylthio group in pyrimido-oxazine derivatives () serves as a leaving group, enabling nucleophilic substitution (e.g., with amines or phenols). This reactivity is absent in the target compound, which lacks a sulfur-based substituent. The cyano group in oxazine analogs () introduces nitrile-based reactivity, such as hydrolysis to carboxylic acids or participation in cycloadditions.

Q & A

Q. What are the established synthetic routes for methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a pyrimido-thiazine scaffold may be constructed by reacting a substituted pyrimidine intermediate with a thiazine precursor under reflux conditions. Key steps include:
  • Reagent Selection : Use oxalyl chloride and triethylamine (Et3N) in DMF to facilitate cyclization (similar to methods in pyrimido-triazine derivatives) .
  • Condition Optimization : Control reaction temperature (80–100°C) and time (8–12 hours) to maximize yield while minimizing side products like hydrolyzed esters.
  • Purification : Employ recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Table 1 : Example Reaction Conditions for Pyrimido-Thiazine Synthesis

StepReagentsSolventTemp. (°C)Time (h)Yield (%)
CyclizationOxalyl chloride, Et3NDMF90865–75
RecrystallizationEthanolRT85–90

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Identify characteristic peaks for the 4-chlorophenyl group (δ 7.3–7.5 ppm, doublet) and the methyl ester (δ 3.8–4.0 ppm, singlet). Pyrimidine-thiazine protons appear as multiplets between δ 2.5–3.5 ppm .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and aromatic C-Cl bonds (750 cm<sup>-1</sup>).
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> calculated for C16H14ClN3O3S: 364.0521; observed: 364.0518) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50 values .
  • Enzyme Inhibition : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimido-thiazine ring formation be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use <sup>13</sup>C-labeled reagents to track carbonyl carbons during cyclization.
  • DFT Calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack of thiazine sulfur on pyrimidine carbonyl) .
  • Kinetic Studies : Monitor reaction progress via HPLC to derive rate constants under varying pH and solvent conditions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50 values across studies, adjusting for variables like cell line heterogeneity or assay protocols .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 3,4-dimethoxyphenyl) to isolate pharmacophore contributions .
  • Proteomics : Use mass spectrometry to identify off-target protein interactions that may explain divergent results .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel liability.
  • Molecular Dynamics Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify vulnerable sites for oxidation .

Data Contradiction Analysis

Example Contradiction : Discrepancies in reported IC50 values for kinase inhibition.

  • Resolution Strategy :
    • Standardize Assays : Re-test the compound using uniform ATP concentrations and enzyme isoforms.
    • Control for Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
    • Validate via Orthogonal Assays : Compare fluorescence-based kinase activity with radiometric assays .

Key Research Considerations

  • Synthetic Challenges : Sensitivity of the ester group to hydrolysis requires anhydrous conditions during synthesis .
  • Biological Relevance : The 4-chlorophenyl group enhances membrane permeability but may contribute to off-target effects .

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